molecular formula C16H20O2 B14400870 Ethyl 3-(2-phenylethenyl)hex-5-enoate CAS No. 87995-28-6

Ethyl 3-(2-phenylethenyl)hex-5-enoate

Cat. No.: B14400870
CAS No.: 87995-28-6
M. Wt: 244.33 g/mol
InChI Key: NFUSFPUJGLUQFK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-phenylethenyl)hex-5-enoate is an organic compound with a complex structure that includes both ester and alkene functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-phenylethenyl)hex-5-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl acetoacetate with an appropriate alkyl halide under basic conditions. The enolate ion, formed by deprotonation of ethyl acetoacetate with a strong base like sodium ethoxide, reacts with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-phenylethenyl)hex-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-phenylethenyl)hex-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-phenylethenyl)hex-5-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can further participate in biochemical pathways. The alkene group can undergo addition reactions, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-phenylethenyl)hex-5-enoate is unique due to its combination of ester and alkene functional groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .

Properties

CAS No.

87995-28-6

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

ethyl 3-(2-phenylethenyl)hex-5-enoate

InChI

InChI=1S/C16H20O2/c1-3-8-15(13-16(17)18-4-2)12-11-14-9-6-5-7-10-14/h3,5-7,9-12,15H,1,4,8,13H2,2H3

InChI Key

NFUSFPUJGLUQFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC=C)C=CC1=CC=CC=C1

Origin of Product

United States

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